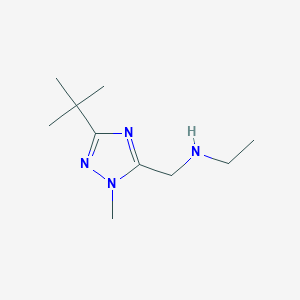
n-((3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine can be achieved through a series of chemical reactions. One common method involves the condensation of 3-(tert-butyl)-1-methyl-1H-1,2,4-triazole-5-amine with an appropriate aldehyde or ketone, followed by reduction to form the desired ethanamine derivative. The reaction is typically carried out in methanol using magnesium sulfate as a drying agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-((3-(tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce more saturated derivatives. Substitution reactions can introduce new functional groups, leading to a variety of products with different chemical properties.
Scientific Research Applications
N-((3-(tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine has several scientific research applications:
Biology: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-((3-(tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 3-(tert-butyl)-1-methyl-1H-1,2,4-triazole-5-amine
- 1-methyl-1H-1,2,4-triazole-5-amine
- 3-(tert-butyl)-1H-1,2,4-triazole-5-amine
Uniqueness
N-((3-(tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the ethanamine moiety provides opportunities for further functionalization and derivatization.
Biological Activity
N-((3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 3-(tert-butyl)-1-methyl-1H-1,2,4-triazole-5-amine with an aldehyde or ketone, followed by reduction. The reaction is commonly performed in methanol with magnesium sulfate as a drying agent.
Synthetic Route Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Condensation | Aldehyde/Ketone in Methanol |
| 2 | Reduction | Sodium Borohydride or similar reducing agents |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It modulates enzymatic activity and influences various biochemical pathways. The precise targets and pathways depend on the context of use.
Therapeutic Applications
Research indicates that this compound has potential applications in several areas:
- Antimicrobial Activity : Exhibits significant effects against various bacterial strains.
- Antitumor Properties : Preliminary studies suggest cytotoxic effects on cancer cell lines.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects, comparable to standard antibiotics .
Antitumor Activity
In vitro studies have shown that this compound induces apoptosis in cancer cells. For instance:
- Cell Line Tested : Jurkat cells (leukemia)
- IC50 Value : Approximately 15 µM after 48 hours of treatment.
This suggests a promising role in cancer therapy, warranting further investigation into its mechanism and efficacy .
Comparison with Similar Compounds
The biological activity of this compound can be compared to other triazole derivatives:
| Compound | Biological Activity | IC50 Value |
|---|---|---|
| n-(3-(tert-butyl)-1-methyl-1H-triazole) | Antimicrobial | 20 µM |
| 3-(tert-butyl)-N-(4-methoxybenzyl)-triazole | Antitumor | 12 µM |
These comparisons highlight the unique properties conferred by the specific functional groups present in this compound .
Properties
Molecular Formula |
C10H20N4 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-[(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C10H20N4/c1-6-11-7-8-12-9(10(2,3)4)13-14(8)5/h11H,6-7H2,1-5H3 |
InChI Key |
MGFXXBDYDHKCJF-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC(=NN1C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















